

2-Bromo-5-methylpyridine physical properties

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridine

Cat. No.: B020793

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An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-methylpyridine

This guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-5-methylpyridine**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its properties, standard experimental protocols for characterization, and a workflow for its analysis.

Core Physical and Chemical Properties

2-Bromo-5-methylpyridine, also known as 2-Bromo-5-picoline, is a heterocyclic aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 5-position.

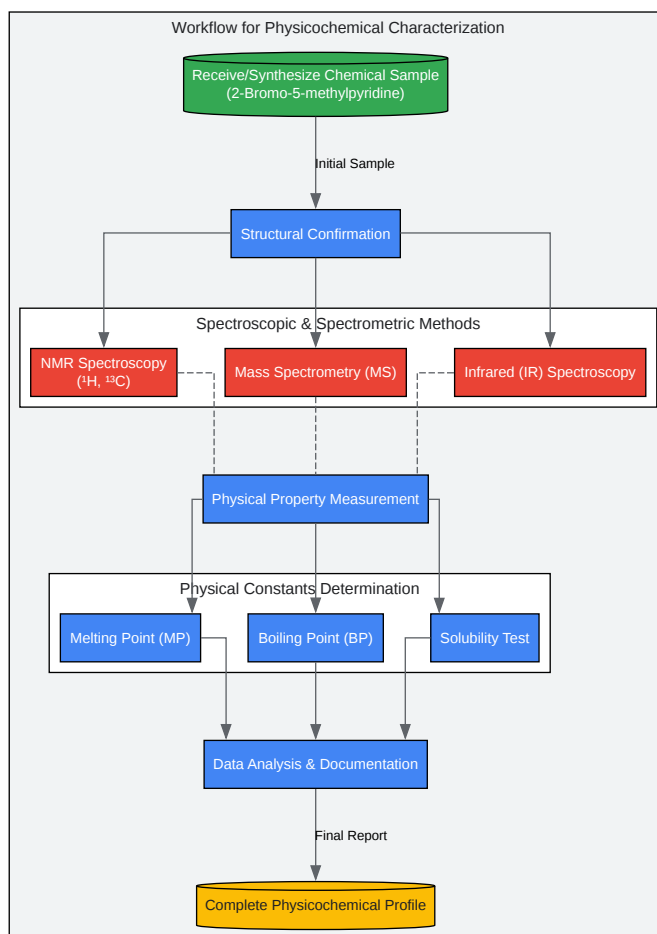
Data Summary

The quantitative physical properties of **2-Bromo-5-methylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-bromo-5-methylpyridine	[2]
Synonyms	2-Bromo-5-picoline, 5-Methyl-2-bromopyridine, 6-Bromo-3-picoline	[1][3]
CAS Number	3510-66-5	[1][4][5]
Molecular Formula	C ₆ H ₆ BrN	[1][3][6]
Molecular Weight	172.02 g/mol	[1][2][6]
Appearance	White to pale yellow or light brown crystalline solid	[1][5][7]
Melting Point	41-43 °C	[1][5][6]
Boiling Point	95-96 °C at 12.5 mmHg	[1][5][6]
Density	~1.5 g/cm ³ (Predicted)	[3]
Flash Point	103 °C (217.4 °F) - closed cup	[6][8]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[5][9]
pKa	1.08 ± 0.10 (Predicted)	[5]
Refractive Index	~1.553 - 1.568 (Estimate)	[3][9]

Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a research chemical such as **2-Bromo-5-methylpyridine**.



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Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physical properties of a solid compound like **2-Bromo-5-methylpyridine**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small quantity of dry, crystalline **2-Bromo-5-methylpyridine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 41-43 °C.^{[1][5][6]}
- **Observation:** The temperature is recorded at two points:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.
- **Reporting:** The melting point is reported as the range from T1 to T2.

Boiling Point Determination (Microscale/Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, adjusted for vacuum conditions.

Methodology:

- **Sample Preparation:** A small amount (0.5-1.0 mL) of molten **2-Bromo-5-methylpyridine** is placed into a small test tube (fusion tube).
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The assembly is attached to a thermometer and placed in a heating bath (e.g., silicone oil). The entire apparatus is connected to a vacuum source capable of maintaining the desired pressure (e.g., 12.5 mmHg).^[6]
- **Heating:** The heating bath is heated gently. A stream of bubbles will begin to emerge from the open end of the inverted capillary as the air inside expands.

- Observation: Heating continues until a continuous and rapid stream of bubbles is observed. The heat is then removed, and the bath is allowed to cool slowly.
- Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the specified pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-Bromo-5-methylpyridine** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.^[10]
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - ^1H NMR: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width. The resulting spectrum shows chemical shifts, integration (proton ratios), and splitting patterns (coupling).
 - ^{13}C NMR: A carbon-13 NMR spectrum is acquired. This typically requires a greater number of scans due to the low natural abundance of ^{13}C . The spectrum shows the number of chemically distinct carbon atoms.
- Data Analysis: The acquired spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to confirm the presence of the methyl group, the pyridine ring protons, and their respective chemical environments, consistent with the structure of **2-Bromo-5-methylpyridine**.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **2-Bromo-5-methylpyridine** sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Anvil pressure is applied to ensure good contact.
- **Background Scan:** A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the crystal itself.
- **Sample Scan:** The sample spectrum is then collected. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).
- **Data Analysis:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Peaks in the spectrum are analyzed to identify characteristic vibrations corresponding to functional groups, such as C-H bonds of the methyl group and aromatic ring, C=N and C=C bonds within the pyridine ring, and the C-Br bond.

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